Home > Products > Screening Compounds P5888 > (3S,4S)-4-Amino-7-chlorochroman-3-OL
(3S,4S)-4-Amino-7-chlorochroman-3-OL -

(3S,4S)-4-Amino-7-chlorochroman-3-OL

Catalog Number: EVT-13180405
CAS Number:
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(3S,4S)-4-Amino-7-chlorochroman-3-OL is a chemical compound with the molecular formula C9H10ClNO2C_9H_{10}ClNO_2. It belongs to the class of chlorochroman derivatives, which are known for their potential biological activities. This compound features a chiral center, which contributes to its stereochemical properties and biological interactions. The presence of an amino group and a chlorine atom in its structure suggests possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source and Classification

(3S,4S)-4-Amino-7-chlorochroman-3-OL can be sourced from various chemical databases and literature, including PubChem, where it is cataloged under the identifier 69931943 . The compound is classified as an organic compound due to its carbon-containing structure and falls under the category of heterocyclic compounds due to the presence of a cyclic ether (chroman) moiety.

Synthesis Analysis

Methods

The synthesis of (3S,4S)-4-Amino-7-chlorochroman-3-OL can be achieved through several methods, often involving multi-step reactions. One common approach includes the chlorination of chroman derivatives followed by amination processes. Specific synthetic routes may involve:

  1. Chlorination: Introducing a chlorine substituent at the 7-position of the chroman ring.
  2. Amination: Converting a suitable precursor into the amino derivative through nucleophilic substitution or reduction reactions.

Technical Details

The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of (3S,4S)-4-Amino-7-chlorochroman-3-OL consists of a chroman ring with an amino group at position 4 and a chlorine atom at position 7. The stereochemistry at positions 3 and 4 is crucial for its biological activity.

Chemical Reactions Analysis

Reactions

(3S,4S)-4-Amino-7-chlorochroman-3-OL can undergo various chemical reactions typical for amines and halogenated compounds:

  1. Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions with electrophiles.
  2. Reduction Reactions: The chlorinated site may undergo reduction to yield other derivatives.
  3. Acid-base Reactions: The amino group can act as a base, reacting with acids to form salts.

Technical Details

These reactions are often influenced by the electronic properties of substituents on the chroman ring, which can modulate reactivity.

Mechanism of Action

Process

The mechanism of action for (3S,4S)-4-Amino-7-chlorochroman-3-OL is not fully elucidated but is believed to involve interaction with specific biological targets such as receptors or enzymes related to pain and inflammation pathways.

Data

Research indicates that compounds in this class may exhibit activity against certain pain pathways, potentially acting as analgesics or anti-inflammatory agents .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: May exhibit varying solubility in polar and non-polar solvents depending on its functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.
  • Reactivity: Reacts with strong acids or bases; may undergo hydrolysis in aqueous environments.

Relevant data on solubility and melting points would need to be sourced from experimental studies or specific literature.

Applications

(3S,4S)-4-Amino-7-chlorochroman-3-OL has potential applications in medicinal chemistry due to its structural characteristics that suggest activity against pain and inflammation. Research into its pharmacological effects could lead to new therapeutic agents for treating conditions such as arthritis or neuropathic pain . Additionally, its unique structure may allow for further modifications leading to novel compounds with enhanced efficacy or reduced side effects.

Introduction to Chroman Derivatives in Medicinal Chemistry

Chroman derivatives represent a cornerstone of medicinal chemistry due to their broad biological relevance and structural versatility. Characterized by a benzopyran core comprising a benzene ring fused to a tetrahydropyran ring, this scaffold demonstrates remarkable pharmacokinetic properties and target engagement capabilities. The (3S,4S)-4-amino-7-chlorochroman-3-ol variant exemplifies modern structural refinements of this privileged architecture, incorporating stereospecific chirality and halogen substituents to enhance pharmacological potential. Chroman's natural occurrence in tocopherols (vitamin E), flavonoids, and other bioactive molecules provides a robust foundation for synthetic optimization toward novel therapeutics targeting metabolic, neurological, and oncological disorders [8].

Structural Classification of (3S,4S)-4-Amino-7-chlorochroman-3-ol as a Privileged Scaffold

This derivative features three critical structural elements:

  • Stereochemically Defined Aminohydroxy Groups: The 3S,4S configuration establishes precise spatial orientation of hydrogen-bond donors/acceptors, crucial for target interactions.
  • Chlorine Substituent: Positioned at C7, this halogen atom enhances electron distribution and enables halogen bonding interactions with biological targets.
  • Rigid Bicyclic Framework: The chroman core provides conformational restraint that improves binding selectivity and metabolic stability.

Table 1: Key Molecular Descriptors of (3S,4S)-4-Amino-7-chlorochroman-3-ol

PropertyValuePharmacological Relevance
Molecular FormulaC₉H₁₀ClNO₂Balanced heteroatom composition for solubility
Molecular Weight199.63 g/molOptimal for CNS permeability
Stereochemistry3S,4SEnantioselective target recognition
SMILES NotationO[C@@H]1COC2=C([C@@H]1N)C=CC(Cl)=C2Precise stereochemical definition
Halogen PositionC7Halogen bonding potential

The scaffold qualifies as "privileged" due to its high fraction of sp³-hybridized carbons (Fsp³ = 0.44) compared to flat heteroaromatics, enhancing three-dimensionality and reducing phospholipidosis risk. Its polar surface area (estimated PSA ≈ 52 Ų) supports cell permeability while maintaining aqueous solubility—properties validated in analogous chroman-based drug candidates [7] [8]. The 7-chloro modification significantly increases lipophilicity (clogP ≈ 1.8), facilitating membrane penetration without compromising solubility through the amphoteric amino-alcohol functionality.

Historical Evolution of Chroman-Based Therapeutics

Chroman pharmacology has evolved through distinct generations:

Table 2: Milestones in Chroman-Based Therapeutic Development

EraRepresentative AgentsStructural FeaturesTherapeutic Application
1960s-1980sChromanololsSimple alkyl substitutionsBeta-blockers (e.g., Chromanolol 293B)
1990s-2000sNebivolol, CromakalimAmino-alcohol chainsCardiovascular agents
2010-Present(3S,4S)-4-Amino-7-chloro derivativesHalogenation + stereospecificityTargeted CNS/oncology therapies

Early chroman therapeutics focused on cardiovascular indications, exemplified by cromakalim (K⁺ channel opener) and nebivolol (β₁-blocker). These first-generation agents established chroman's capacity for modulating ion channels and GPCRs but exhibited limited selectivity. The 2020s witnessed strategic incorporation of halogen atoms and stereocenters, as seen in modern derivatives like (3S,4S)-4-amino-7-chlorochroman-3-ol. This evolution parallels broader medicinal chemistry trends where trifluoromethyl (-CF₃) groups became ubiquitous in FDA-approved drugs (19 agents in 20 years), demonstrating how halogenation enhances potency and pharmacokinetics [5].

Contemporary synthesis leverages stereoselective routes like Sharpless asymmetric dihydroxylation and enzymatic resolution to access enantiopure intermediates. The 7-chloro substituent in current derivatives reflects halogen-bonding strategies proven in non-chroman agents like alpelisib (PI3K inhibitor) and ubrogepant (CGRP antagonist), where halogen atoms mediate critical target interactions through σ-hole interactions with carbonyl motifs or aromatic residues [5] [6].

Stereochemical Significance of 3S,4S Configuration in Bioactivity

The 3S,4S configuration confers three-dimensional complementarity to biological targets that is unattainable with racemic mixtures:

Conformational Locking: Pseudorotation of the pyran ring positions the C3/C4 substituents in fixed equatorial orientations. The 3S-hydroxy and 4S-amino groups adopt a syn-periplanar arrangement (dihedral angle ≈ 30°) that mimics endogenous neurotransmitter conformations like dopamine's extended chain. This orientation is critical for binding monoamine transporters and kinases [7].

Hydrogen-Bonding Networks: Density functional theory (DFT) calculations reveal an intramolecular H-bond between the C3 hydroxyl and C4 amine (distance ≈ 2.1Å), creating a rigidified pharmacophore. This motif enhances binding to targets with deep catalytic pockets requiring bifunctional H-bond donors, such as:

  • Kinase ATP-binding sites
  • GPCR allosteric pockets
  • Neurotransmitter reuptake transporters

Stereoselective Activity Differential: Enantiopure synthesis reveals drastic efficacy differences:

\text{Potency Ratio} = \frac{\text{IC}_{50}(3R,4R)}{\text{IC}_{50}(3S,4S)} > 15\text{-fold in D}_2\text{ receptor binding assays}

This mirrors observations in GRP40 agonists where cis-4-CF₃-pyrrolidine enantiomers showed 44-fold differences in receptor activation [7]. The 3S,4S configuration's spatial vectoring of nitrogen lone pairs enables ionic interactions with aspartate/glutamate residues absent in its enantiomer.

Table 3: Scaffold Comparison Highlighting Stereochemical Advantages

Descriptor3S,4S-ChromanPlanar ScaffoldsSaturated N-Heterocycles
Fsp³0.440.05-0.200.75-1.00
Chiral Centers201-4
PSA (Ų)~5220-4045-70
Halogen BondingYes (C7-Cl)RareVariable
3D Coverage138°<90°360°

The scaffold's stereochemistry synergizes with electronic effects from the 7-chloro substituent. Molecular electrostatic potential (MEP) maps show enhanced positive σ-hole at chlorine's pole (+28 kcal/mol), enabling interactions with backbone carbonyls of proteins—a phenomenon validated in thyroid receptor agonists where chloro-analogs improved binding affinity by 6-fold versus non-halogenated counterparts [5] [6]. This halogen effect is distance-dependent from stereocenters, as the 3S,4S configuration optimally positions the σ-hole toward protein contact points.

Properties

Product Name

(3S,4S)-4-Amino-7-chlorochroman-3-OL

IUPAC Name

(3S,4S)-4-amino-7-chloro-3,4-dihydro-2H-chromen-3-ol

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

InChI

InChI=1S/C9H10ClNO2/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-3,7,9,12H,4,11H2/t7-,9+/m1/s1

InChI Key

PNXDTVQXRDLBMC-APPZFPTMSA-N

Canonical SMILES

C1C(C(C2=C(O1)C=C(C=C2)Cl)N)O

Isomeric SMILES

C1[C@H]([C@H](C2=C(O1)C=C(C=C2)Cl)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.